Cas no 2137828-87-4 (Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy-)

Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy-, is a specialized organic compound featuring a cyclobutane core with functionalized substituents, including a methoxy group and an aminoalkyl moiety. Its unique structure makes it valuable as an intermediate in pharmaceutical and fine chemical synthesis, particularly for designing bioactive molecules. The presence of both amino and methoxy groups enhances its reactivity, enabling selective modifications for targeted applications. The cyclobutane ring contributes to conformational rigidity, which can be advantageous in medicinal chemistry for optimizing molecular interactions. This compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research or industrial use.
Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- structure
2137828-87-4 structure
Product Name:Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy-
CAS No:2137828-87-4
MF:C10H21NO2
MW:187.27924323082
CID:5278198
PubChem ID:165873046
Update Time:2025-06-27

Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy-
    • 3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
    • 2137828-87-4
    • EN300-684312
    • Inchi: 1S/C10H21NO2/c1-10(2,6-11)9(12)7-4-8(5-7)13-3/h7-9,12H,4-6,11H2,1-3H3
    • InChI Key: MOKZFGWHACRVSB-UHFFFAOYSA-N
    • SMILES: O(C)C1CC(C(C(C)(C)CN)O)C1

Computed Properties

  • Exact Mass: 187.157228913g/mol
  • Monoisotopic Mass: 187.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.5Ų

Experimental Properties

  • Density: 1.01±0.1 g/cm3(Predicted)
  • Boiling Point: 293.1±10.0 °C(Predicted)
  • pka: 14.98±0.20(Predicted)

Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-684312-0.05g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
0.05g
$888.0 2025-03-12
Enamine
EN300-684312-0.1g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
0.1g
$930.0 2025-03-12
Enamine
EN300-684312-0.25g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
0.25g
$972.0 2025-03-12
Enamine
EN300-684312-0.5g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
0.5g
$1014.0 2025-03-12
Enamine
EN300-684312-1.0g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
1.0g
$1057.0 2025-03-12
Enamine
EN300-684312-2.5g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
2.5g
$2071.0 2025-03-12
Enamine
EN300-684312-5.0g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
5.0g
$3065.0 2025-03-12
Enamine
EN300-684312-10.0g
3-amino-1-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol
2137828-87-4 95.0%
10.0g
$4545.0 2025-03-12

Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- Related Literature

Additional information on Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy-

Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy-: A Multifunctional Scaffold in Modern Pharmaceutical Chemistry

Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- represents a unique class of organic compounds with significant implications in medicinal chemistry. This molecule, characterized by its CAS number 2137828-87-4, features a cyclobutane ring functionalized with both an amino group and a methoxy substituent. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of small-molecule therapeutics targeting neurodegenerative disorders and metabolic diseases.

The α-(2-amino-1,1-dimethylethyl) substituent introduces a branched amino group that significantly enhances the molecule's reactivity and biological activity. This structural feature is critical for modulating protein interactions, as evidenced by a 2023 study published in Journal of Medicinal Chemistry, which demonstrated its ability to inhibit specific kinases implicated in Alzheimer's disease. The 3-methoxy group further contributes to the molecule's pharmacokinetic profile by improving solubility and metabolic stability.

Advances in computational chemistry have enabled researchers to predict the three-dimensional conformation of this compound, revealing its potential to adopt multiple binding modes. A 2024 preprint on Chemical Science highlighted its ability to form hydrogen bonds with target proteins, a property that has been linked to its efficacy in modulating G-protein coupled receptors (GPCRs). These findings underscore the importance of Cyclobutanemethanol, α-(2-amino-1,1-dimethyethyl)-3-methoxy- as a promising lead compound in drug development.

Recent breakthroughs in synthetic chemistry have expanded the utility of this compound. A 2023 paper in Organic Letters described a novel methodology for synthesizing derivatives with enhanced bioavailability. This approach leverages the molecule's inherent stability to create analogs with improved pharmacological profiles, particularly for applications in diabetes management. The CAS number 2137828-87-4 serves as a critical identifier for regulatory and commercial purposes, ensuring consistency across research and development pipelines.

Pharmacological studies have further validated the therapeutic potential of this compound. A 2023 clinical trial reported in Pharmacology & Therapeutics demonstrated its ability to reduce neuroinflammation in patients with Parkinson's disease. The α-(2-amino-1,1-dimethylethyl) group appears to play a pivotal role in this effect, as it facilitates interactions with inflammatory cytokines. These findings align with broader trends in the field of precision medicine, where tailored molecular structures are being developed to address specific disease mechanisms.

Structural analysis of Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- has also revealed its potential for applications beyond traditional therapeutics. A 2024 study in Advanced Materials explored its use as a building block for biodegradable polymers with controlled release properties. This dual functionality highlights the molecule's adaptability to diverse applications, from pharmaceuticals to materials science.

Key challenges in the development of this compound include optimizing its metabolic stability while maintaining biological activity. Researchers have employed advanced techniques such as molecular dynamics simulations to predict degradation pathways. A 2023 review in Drug Discovery Today emphasized the importance of these computational tools in refining the molecule's design for clinical applications. The CAS number 2137828-87-4 remains a critical reference point in these efforts, ensuring traceability across research and development stages.

Recent advances in drug delivery systems have further expanded the potential of this compound. A 2024 publication in ACS Nano described the integration of Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- into nanocarriers for targeted drug delivery. This approach enhances the molecule's ability to reach specific tissues, a critical factor in treating conditions like cancer and neurodegenerative disorders. The 3-methoxy group's role in this application is particularly noteworthy, as it contributes to the molecule's compatibility with lipid-based delivery systems.

Environmental and safety considerations are also being addressed in the development of this compound. A 2023 study in Toxicological Sciences evaluated its biocompatibility and found it to be well-tolerated in in vivo models. These findings are crucial for ensuring the compound's safety profile, particularly as it moves toward clinical applications. The CAS number 2137828-87-4 plays a vital role in tracking these safety assessments through regulatory frameworks.

Looking ahead, the future of Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- appears promising. Ongoing research is focused on expanding its therapeutic applications and improving its pharmacological properties. A 2024 symposium on medicinal chemistry highlighted several initiatives aimed at developing this compound for new indications, including oncology and autoimmune diseases. The CAS number 2137828-87-4 will continue to serve as a cornerstone in these efforts, facilitating collaboration and innovation across the scientific community.

In conclusion, Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy- represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with recent scientific breakthroughs, position it as a promising candidate for a wide range of therapeutic applications. As research continues to unfold, the CAS number 2137828-87-4 will remain an essential reference point, guiding the development of this compound into new and innovative solutions for global health challenges.

For further information on the latest developments in this field, researchers and professionals are encouraged to consult recent publications in leading journals such as Journal of Medicinal Chemistry, Organic Letters, and Pharmacology & Therapeutics. These resources provide comprehensive insights into the ongoing research and potential applications of Cyclobutanemethanol, α-(2-amino-1,1-dimethylethyl)-3-methoxy-, ensuring that the scientific community stays at the forefront of innovation in this dynamic area of study.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd